2-(4-Bromophenyl)-3-oxoisoindoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-3-oxo-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-10-4-6-11(7-5-10)17-8-9-2-1-3-12(15(19)20)13(9)14(17)18/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKIQLTVILIMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164212 | |
| Record name | 2-(4-Bromophenyl)-2,3-dihydro-3-oxo-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048916-54-6 | |
| Record name | 2-(4-Bromophenyl)-2,3-dihydro-3-oxo-1H-isoindole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048916-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-2,3-dihydro-3-oxo-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3-oxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid This intermediate is then subjected to cyclization reactions to form the isoindoline core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or the isoindoline core, resulting in different reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(4-Bromophenyl)-3-oxoisoindoline-4-carboxylic acid serves as a valuable intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the material science industry, this compound can be utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-oxoisoindoline-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl group and the isoindoline core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key properties of 2-(4-bromophenyl)-3-oxoisoindoline-4-carboxylic acid and its analogs:
Key Observations:
- Substituent Effects: The position and nature of substituents significantly influence physicochemical properties.
- Ring System Differences : Isoindoline derivatives (e.g., compound 16) exhibit larger, more rigid frameworks compared to isoxazole analogs (e.g., 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid), which could enhance binding affinity to enzyme active sites .
Enzyme Inhibition
- VIM-2 Metallo-β-Lactamase Inhibition : Compound 16 (2-(2-chloro-6-fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid) demonstrates potent inhibition of VIM-2, a bacterial enzyme responsible for hydrolyzing β-lactam antibiotics. Structural studies reveal that the isoindoline core and benzyl substituent form critical interactions with the enzyme’s active site .
Biological Activity
2-(4-Bromophenyl)-3-oxoisoindoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1048916-54-6
- Molecular Formula : C16H12BrNO3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer pathways. The compound is believed to inhibit specific kinases that play crucial roles in cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits inhibitory effects on certain kinases, which are pivotal in signaling pathways that regulate cell growth and apoptosis.
- Cell Cycle Arrest : Studies suggest that treatment with this compound can induce cell cycle arrest, particularly at the G1 phase, thereby preventing cancer cells from progressing through the cell cycle.
- Induction of Apoptosis : Evidence indicates that the compound can trigger apoptosis in cancer cells, leading to programmed cell death.
In Vitro Studies
Recent studies have evaluated the effects of this compound on various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 168.78 | Induced apoptosis and G1 arrest |
| Study 2 | T-24 (Bladder Cancer) | 257.87 | Cell cycle arrest observed |
In these studies, the compound demonstrated significant anticancer properties by inducing apoptosis and causing cell cycle arrest at concentrations that were not cytotoxic to normal cells.
Molecular Docking Studies
Molecular docking simulations have shown that this compound binds effectively to the active sites of targeted kinases. The binding interactions involve key amino acid residues that are critical for kinase activity, suggesting a potential for selective inhibition.
Case Studies
-
Case Study on MCF-7 Cells : A detailed analysis of the effects on MCF-7 cells revealed that treatment with the compound resulted in a notable increase in early and late apoptosis compared to control groups. Flow cytometry data indicated a higher percentage of apoptotic cells after treatment.
Viability Control (%) Compound (%) Intact Cells 98.48 97.83 Early Apoptosis 0.08 0.10 Late Apoptosis 0.68 0.81 Total Death 1.52 2.16 - Selectivity Profile Study : A kinase panel assay conducted on various kinases showed that the compound selectively inhibited certain kinases associated with tumor growth while sparing others, indicating a favorable selectivity profile for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-Bromophenyl)-3-oxoisoindoline-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step routes, such as:
- Condensation : Reacting 4-bromophenyl precursors (e.g., 4-bromobenzaldehyde) with isoindoline derivatives under acidic or basic conditions.
- Cyclization : Intramolecular cyclization using catalysts like palladium or copper to form the isoindoline core .
- Functionalization : Introducing the carboxylic acid group via hydrolysis of nitriles or ester intermediates. Solvents like DMF or toluene are often used for optimal yield .
- Validation : Monitor reaction progress via TLC or HPLC and confirm structure via NMR (¹H/¹³C) and mass spectrometry.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.8 ppm for bromophenyl groups) and the isoindoline backbone.
- IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) stretches.
- X-ray Crystallography : Resolve crystal packing and stereochemistry using SHELXL for refinement .
- MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₀BrNO₃) .
Q. What physicochemical properties are most relevant for its biological or material applications?
- Critical Properties :
- LogP (2.56) : Indicates moderate lipophilicity, influencing membrane permeability in drug design .
- Polar Surface Area (PSA, ~74.6 Ų) : Predicts solubility and bioavailability .
- Melting Point (175–177°C) : Guides purification via recrystallization and thermal stability assessments .
Advanced Research Questions
Q. How can contradictions in reported melting points or spectral data be resolved?
- Resolution Strategies :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to identify impurities affecting melting points .
- Polymorphism Screening : Perform DSC/TGA to detect polymorphic forms.
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or ACD/Labs) .
Q. What strategies optimize reaction yield in large-scale syntheses?
- Optimization Approaches :
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for cyclization efficiency .
- Solvent Effects : Evaluate toluene (non-polar) vs. DMF (polar aprotic) for intermediate stability.
- Workflow Automation : Use continuous-flow reactors to enhance reproducibility in multi-step syntheses .
Q. How can computational modeling predict its biological target interactions?
- Computational Workflow :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
